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molecular formula C7H4F2O2 B064456 2,3-Difluoro-6-hydroxybenzaldehyde CAS No. 187543-89-1

2,3-Difluoro-6-hydroxybenzaldehyde

Cat. No. B064456
M. Wt: 158.1 g/mol
InChI Key: HCXZOHFGXHDGRF-UHFFFAOYSA-N
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Patent
US05935973

Procedure details

A solution of boron tribromide in dichloromethane (1.0 M; 197.4 ml) was added to a solution of 2,3-difluoro-6-methoxybenzaldehyde (10.4 g; prepared in a similar manner to that described above) in dichloromethane (100 ml) under nitrogen stirring below -20° C. The resulting solution was allowed to warm to ambient temperature overnight, then methanol (200 ml) followed by water (100 ml) were added, and the mixture heated at 40° C. for 2 hours. The aqueous layer was separated and extracted with dichloromethane (2×300 ml). The combined organic solutions were extracted with aqueous sodium hydroxide solution (1 M; 3×400 ml) and the combined extracts acidified with concentrated hydrochloric acid, then extracted with ethyl acetate (3×300 ml). These combined extracts were dried over magnesium sulphate and the solvent removed in vacuo to give 2,3-difluoro-6-hydroxybenzaldehyde (8.12 g) as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
197.4 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[F:5][C:6]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([O:15]C)[C:7]=1[CH:8]=[O:9].CO.O>ClCCl>[F:5][C:6]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([OH:15])[C:7]=1[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1F)OC
Name
Quantity
197.4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in a similar manner to that
CUSTOM
Type
CUSTOM
Details
below -20° C
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 40° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×300 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic solutions were extracted with aqueous sodium hydroxide solution (1 M; 3×400 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
These combined extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=O)C(=CC=C1F)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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